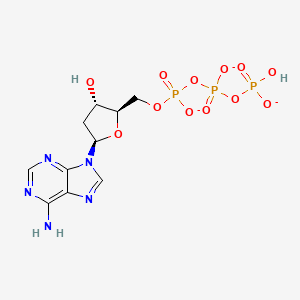
dATP trianion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DATP(3-) is a 2'-deoxyribonucleoside triphosphate oxoanion that is the trianion of 2'-deoxyadenosine 5'-triphosphate, arising from deprotonation of three of the four triphosphate OH groups; major species at pH 7.3. It is a conjugate base of a dATP. It is a conjugate acid of a dATP(4-).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for DNA Synthesis
Fluorescent dATP trianions have been synthesized and characterized for their potential use in living animals as probes for DNA synthesis. Compounds like TAMRA-dATP, Cy3-dATP, and BODIPY-dATP were shown to be incorporated into the DNA of dividing cells in live zebrafish embryos. These compounds vary in their embryonic toxicity, with TAMRA-dATP exhibiting superior characteristics in terms of brightness, low toxicity, and rapid incorporation and depletion kinetics in live animals. This advancement allows for real-time visualization of DNA replication and chromosome segregation in vivo, marking a significant leap in biological imaging and molecular biology studies (Schreier et al., 2020).
Gene Cloning and Expression
In another application, chemically modified dATP was utilized in a PCR-based synthesis of a gene. This dATP variant carried a bulky triethylsilylethynyl group, rendering the gene internally protected against cleavage by restriction endonucleases. This protective modification facilitated the cloning of the gene into a plasmid, which was then replicated by E. coli and used for protein production. This innovative approach integrates the principles of protecting group chemistry and molecular biology, highlighting the potential of dATP trianion derivatives in gene cloning and protein production processes (Kielkowski et al., 2013).
DNA Synthesis Termination and Sequencing
dATP trianions have also been explored as components in sequencing technologies. A study reported the use of N6-alkylated, photocleavable 2′-deoxyadenosine triphosphates as reversible terminators for DNA synthesis. These nucleotides were utilized in cyclic reversible termination (CRT) sequencing, a method that aims to produce accurate sequence information efficiently. The N6-(2-nitrobenzyl)-dATP, in particular, showed promising incorporation and termination properties with commercially available DNA polymerases, signifying a novel paradigm in sequencing technology that could facilitate medical resequencing of human genomes en masse (Wu et al., 2007).
Biological Imaging and Disease Treatment
Furthermore, dATP trianions have been implicated in the development of fluorescent organic nanoparticles (FNPs) for biological sensors, biological imaging, and disease treatment. For instance, a study reported the facile conjugation of polyethylene glycol (PEG) and an aggregation-induced emission (AIE) dye, with the resulting amphiphilic triblock copolymers self-assembling into FNPs that emit strong blue-green fluorescence in aqueous solutions. These FNPs demonstrated excellent cytocompatibility and cell uptake behavior, suggesting their potential in biomedical applications such as targeted imaging and therapy (Wan et al., 2015).
Eigenschaften
Molekularformel |
C10H13N5O12P3-3 |
|---|---|
Molekulargewicht |
488.16 g/mol |
IUPAC-Name |
[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/p-3/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
SUYVUBYJARFZHO-RRKCRQDMSA-K |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1265054.png)
![2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide](/img/structure/B1265055.png)
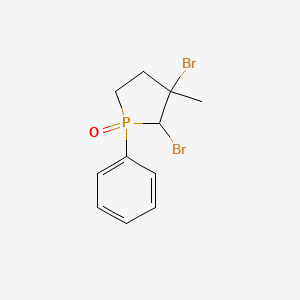

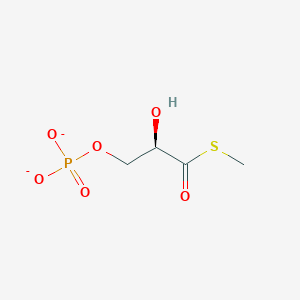
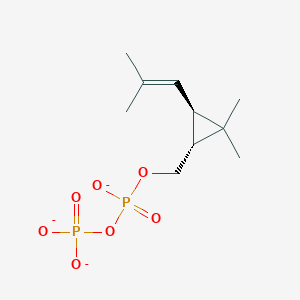
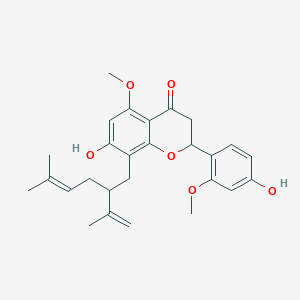
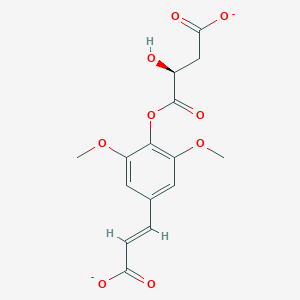
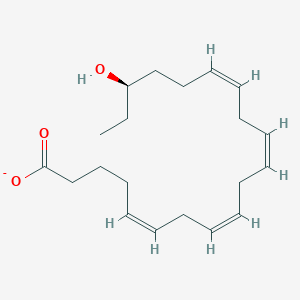
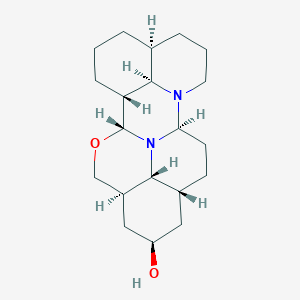

![4-[[(1R)-6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B1265073.png)
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265074.png)
![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1265077.png)